molecular formula C10H20O3 B3052531 2-Hydroxyethyl octanoate CAS No. 4219-47-0

2-Hydroxyethyl octanoate

Cat. No. B3052531
Key on ui cas rn: 4219-47-0
M. Wt: 188.26 g/mol
InChI Key: CBLFQQQLPYAQCP-UHFFFAOYSA-N
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Patent
US04950733

Procedure details

Sodium caprylate (2 mol) was prepared by neutralization of caprylic acid (2 mol; 288.4 g; 317.4 ml) in 750 ml xylene with sodium hydroxide (2 mol; 80 g) in water (160 ml). The reaction mixture was freed of water and then heated with chloroethanol (2.1 mol; 170 g; 204.4 ml) with addition of 2-ethoxyethanol (1000 ml) as a solvent under reflux for 28 hours. The precipitated NaCl was filtered off and washed with 2-ethoxyethanol. The filtrate was distilled and 66% of 2-hydroxyethyl caprylate was obtained; b.p. 141° C./266 Pa. Elemental analysis for C10H20O3 theory: 63.79% C, 10.71% H; found: 63.54% C, 10.93% H. The structure was confirmed by infrared and 13C--NMR spectroscopy. Further procedure was carried out according to example 1.
Quantity
317.4 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
204.4 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[Na+:12].Cl[CH:14]([OH:16])[CH3:15]>C1(C)C(C)=CC=CC=1.O.C(OCCO)C>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+:12].[C:1]([O:10][CH2:15][CH2:14][OH:16])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
317.4 mL
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
204.4 mL
Type
reactant
Smiles
ClC(C)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 28 hours
Duration
28 h
FILTRATION
Type
FILTRATION
Details
The precipitated NaCl was filtered off
WASH
Type
WASH
Details
washed with 2-ethoxyethanol
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
YIELD: CALCULATEDPERCENTYIELD 200%
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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